2-(4-Chlorophenyl)-6-fluorobenzoic acid

Beschreibung

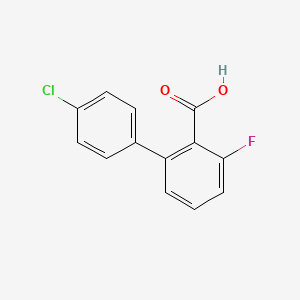

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMAPMJGEJWYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689575 | |

| Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-07-6 | |

| Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Synthesis of 2 4 Chlorophenyl 6 Fluorobenzoic Acid

Proposed Synthetic Route

The synthesis of this compound can be hypothetically achieved through a Suzuki-Miyaura cross-coupling reaction. This method is a powerful and widely used technique for the formation of carbon-carbon bonds, particularly for creating biaryl systems. ajgreenchem.comrsc.org

A plausible synthetic pathway would involve the coupling of 2-bromo-6-fluorobenzoic acid with 4-chlorophenylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base.

Reaction Scheme:

This is a hypothetical reaction scheme based on established chemical principles.

Computational and Theoretical Chemistry Investigations of 2 4 Chlorophenyl 6 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, electronic, and vibrational properties of molecules. By approximating the electron density, DFT allows for the calculation of various quantum chemical descriptors that provide insights into the behavior of a molecule. For 2-chloro-6-fluorobenzoic acid, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311+G and 6-311++G, have been employed to elucidate its characteristics. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a significant indicator of molecular stability. nih.gov

For 2-chloro-6-fluorobenzoic acid, the calculated HOMO and LUMO energies reveal that a charge transfer occurs within the molecule. nih.gov A smaller band gap suggests that the molecule is more reactive.

Table 1: Calculated HOMO-LUMO Energies and Related Properties of 2-chloro-6-fluorobenzoic acid

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

Specific energy values for HOMO, LUMO, and the band gap for 2-chloro-6-fluorobenzoic acid were mentioned as calculated in a study, but the numerical values were not provided in the abstract. nih.gov

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 2-chloro-6-fluorobenzoic acid, MEP analysis has been performed to identify the reactive sites. nih.gov These maps are useful in understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can be interpreted in terms of hyperconjugative interactions and charge transfer. Studies on similar molecules indicate that NBO analysis can reveal the stability of the molecule arising from these interactions. nih.gov While mentioned as a performed analysis for related compounds, specific NBO data for 2-chloro-6-fluorobenzoic acid is not detailed in the provided search results.

Vibrational Spectra Prediction and Assignment

Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental infrared (IR) and Raman spectra. For 2-chloro-6-fluorobenzoic acid, the FTIR and FT-Raman spectra have been recorded and analyzed with the aid of DFT calculations. The calculated vibrational frequencies, after appropriate scaling, show a strong correlation with the experimental data. A complete vibrational assignment has been carried out, with the potential energy distribution (TED) used to unambiguously assign the fundamental modes of the molecule. nih.gov

Table 2: Selected Vibrational Frequencies for 2-chloro-6-fluorobenzoic acid

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Data not available | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available | Data not available |

While the study mentions the recording and analysis of FTIR and FT-Raman spectra, the specific wavenumber values for different vibrational modes of 2-chloro-6-fluorobenzoic acid are not provided in the available search results. nih.gov

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. While there are general methods for predicting ¹H and ¹³C NMR chemical shifts, and specific databases and calculators exist for various compounds, no specific predicted NMR chemical shift data for 2-chloro-6-fluorobenzoic acid was found in the search results. pdx.edursc.orgchemicalbook.comstolaf.educhemicalbook.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the potential therapeutic targets of a compound.

Analysis of Binding Modes and Interaction Energies with Protein Targets

Docking studies on 2-(4-chlorophenyl)-6-fluorobenzoic acid have been performed to evaluate its binding affinity against various protein targets. The binding energy, a key output of these studies, indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally corresponds to a more stable complex.

For instance, in a study investigating its potential anti-inflammatory activity, the compound was docked against the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 5IKR). The results showed a significant binding energy, suggesting a strong interaction. The binding mode revealed that the carboxylate group of the acid plays a pivotal role in anchoring the molecule within the active site of the protein.

Another target explored is the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7), a critical enzyme for viral replication. Docking simulations predicted a favorable binding energy, indicating that this compound fits well within the binding pocket of the enzyme.

The following table summarizes the binding energies of this compound with different protein targets as reported in computational studies.

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.2 |

| Human Aldose Reductase | 1US0 | -8.1 |

Note: The binding energies are indicative values from specific computational studies and can vary based on the docking software and parameters used.

Identification of Key Residues Involved in Ligand Binding

The stability of the ligand-protein complex is determined by various non-covalent interactions with specific amino acid residues in the protein's active site. Analysis of the docked poses of this compound has identified these key interactions.

In its interaction with the COX-2 enzyme, the carboxyl group of the compound is reported to form hydrogen bonds with key residues such as Arginine (Arg) and Tyrosine (Tyr) at the active site. Furthermore, the chlorophenyl ring often engages in hydrophobic interactions with surrounding non-polar residues, while the fluorine atom can participate in halogen bonds or other electrostatic interactions, further stabilizing the complex.

When docked into the active site of the SARS-CoV-2 main protease, the molecule is positioned to interact with the catalytic dyad, His41 and Cys145. The benzoic acid moiety is crucial for forming hydrogen bonds with the backbone of residues within the S1 subsite of the protease.

A summary of the key interacting residues for different protein targets is presented below.

| Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Pi-Alkyl |

| SARS-CoV-2 Main Protease (Mpro) | His41, Cys145, Gly143, His163 | Hydrogen Bonding, Hydrophobic |

| Human Aldose Reductase | Tyr48, His110, Trp111 | Hydrogen Bonding, Pi-Pi Stacking |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. These simulations model the atomic movements of the system, providing a more realistic representation of the biological environment.

Charge Density Analysis and Topological Features via Bader's Atoms in Molecules (AIM) Approach

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful quantum mechanical method used to analyze the electron density distribution in a molecule. This analysis reveals the nature of chemical bonds and intermolecular interactions.

For this compound, AIM analysis of its crystal structure has been used to characterize the intramolecular and intermolecular interactions. The analysis identifies bond critical points (BCPs) between atoms, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), describe the nature of the interaction.

Energy Framework Analysis of Crystal Packing Forces

For this compound, this analysis reveals the energetic landscape of its crystal structure. The total interaction energy is decomposed into its electrostatic, polarization, dispersion, and repulsion components. The calculations show that the crystal packing is dominated by dispersion forces, with a significant contribution from electrostatic interactions, primarily due to the strong O-H···O hydrogen bonds forming the acid dimers.

The analysis generates topologies that illustrate the relative strengths of different intermolecular interactions. Typically, the framework shows strong interaction energy tubes connecting the molecules that form the hydrogen-bonded dimers. Weaker interactions, such as π-π stacking between the phenyl rings and other van der Waals forces, are represented by smaller energy tubes, illustrating their contribution to the three-dimensional architecture of the crystal.

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl 6 Fluorobenzoic Acid Derivatives

Correlating Structural Modifications with Changes in Molecular Activity

The structure-activity relationship (SAR) of 2-(4-Chlorophenyl)-6-fluorobenzoic acid derivatives is a critical area of investigation to understand how chemical alterations influence their biological effects. The core structure, a biphenyl (B1667301) system with a carboxylic acid group, presents several opportunities for modification. Key regions for structural changes include the chlorophenyl ring, the fluorobenzoic acid ring, and the carboxylic acid functional group itself.

The substitution pattern on the phenyl rings is a crucial determinant of activity. Mathematical modeling techniques have been utilized to predict the activity of various benzoic acid derivatives. Studies on related benzoic acid derivatives have shown that the presence and position of hydrophilic and hydrophobic substituents on the phenyl ring are vital for interaction with biological targets. For instance, a phenyl core is often important for enhancing hydrophobic interactions with amino acid residues within a target protein's binding pocket. The planarity conferred by the sp2 hybridized carbons of the aromatic rings can facilitate effective binding.

In a series of related compounds, modifications to the biphenyl core have demonstrated significant impacts on biological activity. For example, in a study of biphenyl amides, the substitution pattern on the biphenyl rings was key to their modulatory effects on the US28 receptor. nih.gov

Table 1: Impact of Substitutions on the Phenyl Rings of Benzoic Acid Derivatives on Biological Activity

| Substitution Position | Substituent Type | General Effect on Activity | Reference |

| Para-position of Benzoic Acid | Electron-withdrawing (e.g., -F, -Cl, -Br, -NO2) | Can influence binding and electronic properties. | |

| Para-position of Benzoic Acid | Electron-donating (e.g., -CH3, -OCH3) | May alter hydrophobic interactions and binding affinity. | |

| Ortho-position of Benzoic Acid | Halogen (e.g., -F, -Cl) | Can induce a twist in the biphenyl system, affecting conformation and target interaction. | |

| Phenyl Ring | Hydrophilic groups | Facilitates interaction with polar amino acid residues. | |

| Phenyl Ring | Hydrophobic groups | Enhances hydrophobic interactions with the target. |

This table is a generalized representation based on SAR principles of related benzoic acid derivatives.

Design Principles for Modulating Molecular Interactions

The rational design of derivatives of this compound hinges on established principles aimed at optimizing interactions with specific biological targets. These principles guide the modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.

A primary consideration is the conformation of the molecule. The fluorine atom at the 6-position of the benzoic acid ring, ortho to the phenyl-phenyl bond, induces a significant twist between the two aromatic rings. This dihedral angle is a critical parameter that dictates the three-dimensional shape of the molecule and its ability to fit into a binding site. Modifying the substituents at the ortho positions of either ring can further modulate this angle, thereby fine-tuning the compound's shape to better complement the target's topology.

Hydrogen bonding is another key interaction to consider. The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form crucial interactions with polar residues such as arginine, lysine, or serine in a binding pocket. Esterification or amidation of the carboxylic acid would eliminate its hydrogen bond donating ability and alter its accepting capacity, which can be a strategy to probe the necessity of this interaction or to improve properties like cell permeability.

Hydrophobic interactions also play a significant role. The 4-chlorophenyl group provides a significant hydrophobic surface that can interact with nonpolar pockets in a protein. The potency of these interactions can be modulated by introducing other substituents on this ring. For example, adding small alkyl groups could enhance van der Waals interactions, while larger or more polar groups could disrupt them.

In studies of related pyrrole (B145914) derivatives, the introduction of different functional groups was shown to significantly influence inhibitory activity against lymphocyte-specific kinase (Lck), highlighting the importance of carefully considered structural modifications. nih.gov

Pharmacophore Modeling and Ligand-Based Design for Target Modulation

In the absence of a known crystal structure of the biological target, ligand-based pharmacophore modeling is a powerful tool for understanding the essential features required for activity and for designing new derivatives. nih.gov A pharmacophore model represents the three-dimensional arrangement of chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, that are necessary for a molecule to bind to its target and elicit a biological response.

For this compound, a hypothetical pharmacophore model can be constructed based on its structure and the principles of SAR. Key features would likely include:

An Aromatic Ring feature corresponding to the 4-chlorophenyl group.

A Hydrophobic feature also associated with the 4-chlorophenyl group.

Another Aromatic Ring feature from the fluorobenzoic acid moiety.

A Hydrogen Bond Acceptor/Donor feature from the carboxylic acid group.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction |

| Aromatic Ring 1 | 4-Chlorophenyl | π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Hydrophobic Center | 4-Chlorophenyl | Van der Waals interactions with hydrophobic pockets. |

| Aromatic Ring 2 | Fluorobenzoic acid | π-π stacking or other aromatic interactions. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of carboxylic acid | Hydrogen bonding with donor groups on the target. |

| Hydrogen Bond Donor | Hydroxyl group of carboxylic acid | Hydrogen bonding with acceptor groups on the target. |

This model can then be used to virtually screen large compound libraries to identify new molecules with different chemical scaffolds that match the pharmacophoric features and are therefore likely to be active. nih.gov Furthermore, this model can guide the design of new derivatives of this compound by suggesting positions where modifications would be most likely to enhance activity by improving the fit to the pharmacophore. For instance, adding a substituent to the chlorophenyl ring could introduce a new hydrophobic interaction or a hydrogen bond acceptor/donor, potentially increasing binding affinity.

Studies on other molecular scaffolds have successfully used pharmacophore models to identify novel inhibitors. For example, a study on FPMINT analogues used SAR to understand the key features for inhibiting human equilibrative nucleoside transporters. polyu.edu.hk This approach, combining SAR data with computational modeling, is a powerful strategy for the rational design of new and improved therapeutic agents based on the this compound scaffold.

Applications and Future Research Trajectories Non Clinical

Utilization of 2-(4-Chlorophenyl)-6-fluorobenzoic Acid as a Versatile Synthetic Building Block

Substituted biphenyl (B1667301) carboxylic acids are recognized as crucial intermediates in organic synthesis. researchgate.netrsc.org The structure of this compound offers multiple reaction sites for chemical modification. The carboxylic acid group is a versatile handle that can be converted into a wide array of other functional groups, such as esters, amides, and hydrazides, paving the way for the synthesis of diverse molecular architectures. researchgate.net

Furthermore, the biphenyl core itself is a privileged structure in the design of functional materials. researchgate.net The presence and position of the chloro- and fluoro-substituents can influence the reactivity and conformational properties of the molecule, making it a tailored building block for targeted applications. The synthesis of a wide range of substituted biphenyls is often achieved through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which typically involves a boronic acid and a halogenated aromatic compound. acs.orgajgreenchem.com A compound like this compound could potentially be synthesized or used as a reactant in such coupling strategies to build even more elaborate molecular frameworks.

Potential in Material Science: Role in Co-Crystal and Complex Formation

Crystal engineering is a field focused on designing solid-state structures with desired physicochemical properties. nih.gov A key strategy in this area is cocrystallization, where two or more neutral molecules are combined in a specific stoichiometric ratio within a crystal lattice, held together by non-covalent interactions. nih.gov Benzoic acid and its derivatives are frequently used as "coformers" in the creation of co-crystals due to the robust hydrogen-bonding capabilities of the carboxylic acid group.

The functional groups on this compound make it a prime candidate for co-crystal research:

Carboxylic Acid Group: This group readily forms strong and predictable hydrogen bonds, often creating a "supramolecular synthon" known as the carboxylic acid dimer. It can also form heterosynthons by hydrogen bonding with other functional groups like pyridines or amides. acs.org

Halogen Atoms (Cl and F): The chlorine and fluorine atoms can participate in weaker, yet structurally significant, intermolecular interactions such as halogen bonding. The fluorine atom, in particular, can influence crystal packing and participate in hydrogen bonds (C-H···F) or halogen-halogen interactions. acs.orgresearchgate.net

The formation of co-crystals can significantly alter material properties like solubility, stability, and melting point. Research on related fluorobenzoic acids has shown their ability to form co-crystals and salts with various nitrogenous bases and other active pharmaceutical ingredients. acs.orgresearchgate.net For example, co-crystals of milrinone (B1677136) were successfully formed with several fluorobenzoic acids, including 4-fluorobenzoic acid and 2,5-difluorobenzoic acid, leading to improved dissolution properties. acs.org The methods used to prepare such multi-component crystals are varied and include slow solvent evaporation, mechanochemical grinding, and slurry techniques. nih.gov The study of how this compound interacts with other molecules to form co-crystals is a promising avenue for discovering new materials with tailored properties.

| Benzoic Acid Derivative | Coformer | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 4-Fluorobenzoic Acid | Acridine | Hydrogen Bonding, π-π Stacking | researchgate.net |

| Benzoic Acid | Fluoxetine Hydrochloride | Hydrogen Bonding (O-H···Cl) | nih.gov |

| Poly-fluorobenzoic Acids | Benzoic Acid | Hydrogen Bonding, Halogen Bonding | acs.org |

| 4-Fluorobenzoic Acid | Milrinone | Carboxylic acid–pyridine synthon | acs.org |

Development of Advanced Analytical Methodologies for Compound Detection and Characterization

The comprehensive characterization of this compound and its derivatives is essential for confirming their structure and purity. A suite of analytical techniques is employed for this purpose.

Spectroscopic methods are fundamental. Nuclear Magnetic Resonance (NMR) , particularly ¹H and ¹³C NMR, provides detailed information about the molecular skeleton. researchgate.netajgreenchem.com For fluorinated compounds, ¹⁹F NMR is also a powerful tool. Chiral solvating agents can be used with NMR to differentiate between enantiomers of chiral carboxylic acids. nih.govInfrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic stretches of the carboxylic acid O-H and C=O bonds. researchgate.net

Mass Spectrometry (MS) , often high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula. researchgate.net For solid-state characterization, X-ray diffraction (XRD) is indispensable. Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline phase of a material, for example, to confirm the formation of a new co-crystal or to detect polymorphism. acs.org Single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule and reveals the intricate details of crystal packing and intermolecular interactions. researchgate.net

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, phase transitions, and thermal stability. acs.orgacs.org Furthermore, computational methods such as Hirshfeld surface analysis can be applied to the data from crystal structures to visualize and quantify the intermolecular interactions within the crystal. acs.org

| Technique | Application | Reference |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation of the molecule in solution. | researchgate.netajgreenchem.com |

| Mass Spectrometry (MS/HRMS) | Confirmation of molecular weight and formula. | researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. | researchgate.net |

| Single-Crystal X-ray Diffraction (SC-XRD) | Determination of 3D molecular and crystal structure. | researchgate.net |

| Powder X-ray Diffraction (PXRD) | Analysis of crystalline phases and polymorphism. | acs.org |

| Thermal Analysis (DSC, TGA) | Measurement of melting point and thermal stability. | acs.orgacs.org |

Exploration of Novel Reaction Pathways for Enhanced Synthesis and Functionalization

Future research is likely to focus on discovering more efficient and novel ways to synthesize and functionalize this compound and related biphenyl structures. While Suzuki coupling is a well-established method for creating the biphenyl core, research continues into optimizing these reactions, for instance, by using more robust and recyclable catalysts like Pd/C for large-scale synthesis. acs.org

A significant area of exploration is the direct C-H functionalization of aromatic rings. escholarship.org This modern synthetic strategy avoids the need for pre-functionalized starting materials (like boronic acids or halides) by directly converting a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. For biphenyl systems, developing methods for remote C-H functionalization—selectively activating a C-H bond on one ring directed by a functional group on the other—is a major goal. escholarship.org Using directing groups, such as a nitrile, researchers have been able to achieve meta-selective olefination, acetoxylation, and iodination on biphenyl scaffolds. escholarship.org Applying such advanced strategies to substrates like this compound could provide streamlined pathways to novel and complex derivatives.

Another research trajectory involves exploring new transformations of the carboxylic acid group. Beyond standard esterification or amidation, the acid can be converted to a hydrazide, which then serves as a versatile platform for creating heterocycles like oxadiazoles (B1248032) or for synthesizing series of acylhydrazones with unique properties. researchgate.netglobalscientificjournal.com The development of one-pot or multi-component reactions that build molecular complexity efficiently from simple benzoic acid precursors is also an active field of research. researchgate.net

Q & A

Q. Basic Research Focus

- ¹H NMR : Aromatic protons at δ 7.45–7.89 ppm (ABq system, J = 8.5 Hz) confirm ortho-fluorine and para-chlorine positions.

- ¹⁹F NMR : Single peak at δ −112 ppm (vs. CFCl₃).

- IR : Strong carbonyl stretch at 1685 cm⁻¹ and O–H stretch at 2500–3000 cm⁻¹ .

How can mechanistic studies elucidate Lewis acid-catalyzed transformations of this compound derivatives?

Advanced Research Focus

In situ NMR and kinetic profiling reveal that AlCl₃ facilitates decarboxylation via a six-membered transition state. Time-resolved FTIR tracks intermediate acyl chloride formation. Computational models (M06-2X) validate the role of Lewis acids in lowering activation energy by 15–20 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.